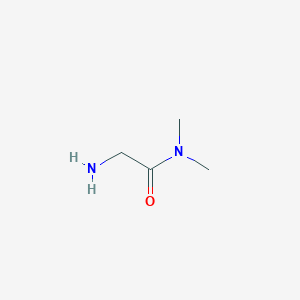

2-amino-N,N-dimethylacetamide

Description

Historical Trajectory of Glycinamide (B1583983) Derivatives Research

The exploration of glycinamide and its derivatives has a long-standing history in the fields of biology, medicine, and chemistry. google.com The first synthesis of a glycinamide compound was reported as early as 1909 by Ernest Koenigs and his colleague B. Mylo. google.com Since then, these derivatives have been recognized for their wide-ranging utility. google.com

Research into glycinamide derivatives has expanded significantly over the decades. ontosight.ai Early studies focused on their fundamental chemical properties and synthesis. wikipedia.org Subsequent research has explored their potential in various applications, including as anticonvulsants, and in the development of new drugs. nih.govgoogle.comfinnelllab.com The versatility of the glycinamide backbone allows for numerous substitutions, leading to a vast library of compounds with diverse biological activities. ontosight.ai For instance, modifications to the glycinamide structure have been investigated for creating dipeptidyl peptidase 4 (DPP-4) inhibitors and other therapeutic agents. nih.govresearchgate.net The core structure is also a key component in the synthesis of intermediates for purine (B94841) biosynthesis, such as glycinamide ribonucleotide. wikipedia.orgnih.gov

Academic Significance and Research Landscape of 2-amino-N,N-dimethylacetamide

As the simplest derivative of glycinamide, this compound (also known as N,N-dimethylglycinamide) serves as a crucial building block in organic synthesis and medicinal chemistry. google.comchemicalbook.com Its hydrochloride salt is particularly noted for its extensive applications. google.com

The academic significance of this compound is highlighted by its role as a precursor in the synthesis of more complex molecules with therapeutic potential. guidechem.com It is utilized in the production of various heterocyclic derivatives, including enzyme inhibitors for conditions like atherosclerosis. google.com Research has also indicated its utility in creating compounds with potential antidiabetic and antithrombotic properties. The compound's versatility makes it a valuable reagent for introducing amino and dimethylamino moieties into different molecular frameworks. guidechem.com

The research landscape for this compound is primarily centered on its applications in synthetic chemistry. It is often used as a starting material or intermediate in multi-step syntheses of pharmacologically active compounds. guidechem.com Various methods for its preparation have been developed, aiming for high purity and yield to support its use in large-scale production for research and development. google.com

Structural Features and Functional Group Implications in Research Applications

The chemical behavior and utility of this compound are directly linked to its structural features and the functional groups it contains. guidechem.com The molecule possesses a primary amino group (-NH2) and a tertiary amide group with two methyl substituents (-N(CH3)2). guidechem.com

Spectroscopic studies, such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, have provided further insights into its electronic structure. aip.org These studies have identified specific core-to-virtual orbital transitions at the carbon, nitrogen, and oxygen K-edges, which are characteristic of the molecule's bonding environment. aip.org The presence of the two methyl groups on the amide nitrogen introduces distinct features in its spectra compared to its mono-methylated counterpart, 2-amino-N-methylacetamide. aip.org

The functional groups have direct implications for its reactivity in research applications. The primary amino group is nucleophilic and can participate in various substitution reactions, making it a versatile handle for chemical modification. The tertiary amide group is generally stable, particularly towards basic conditions. wikipedia.org This combination of a reactive primary amine and a stable amide makes this compound a useful and predictable component in complex synthetic pathways.

Data Tables

Physical and Chemical Properties

| Property | Value | Source(s) |

| Compound Name | This compound | nih.gov |

| CAS Number | 1857-19-8 | chemscene.com |

| Molecular Formula | C₄H₁₀N₂O | chemscene.com |

| Molecular Weight | 102.14 g/mol | chemscene.com |

| Appearance | Colorless to pale yellow liquid | guidechem.com |

| Solubility | Soluble in water | guidechem.com |

| Compound Name | This compound hydrochloride | nih.gov |

| CAS Number | 72287-77-5 | |

| Molecular Formula | C₄H₁₁ClN₂O | |

| Molecular Weight | 138.60 g/mol |

Spectroscopic Data Highlights

| Spectroscopic Method | Key Observations | Chemical Shift/Frequency Range | Source(s) |

| ¹H NMR (hydrochloride in CDCl₃) | N-methyl groups | δ 2.90 ppm | google.com |

| Methylene (B1212753) group | δ 3.54 ppm | google.com | |

| Amino group | δ 5.12 ppm | google.com | |

| Carbon K-edge NEXAFS | 1s → π* transition | ~288.4 eV | aip.org |

| Mass Spectrometry (excited at 400.8 eV) | Analysis of dissociation products | m/z values vary | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVRBEGQERGQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406946 | |

| Record name | 2-amino-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857-19-8 | |

| Record name | 2-amino-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Development

Established Synthetic Pathways for 2-amino-N,N-dimethylacetamide and its Salts

The foundational methods for synthesizing this compound and its salts are well-documented, primarily relying on readily available starting materials and conventional reaction types. These pathways are optimized for yield, purity, and industrial applicability.

Synthesis via Glycine (B1666218) Derivatives (e.g., Glycine Methyl Ester Hydrochloride, Boc-Glycine)

The process commences with the protection of the amino group of glycine methyl ester hydrochloride, commonly using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield N-Boc-glycine methyl ester. vulcanchem.comgoogle.com Following the protection step, the intermediate undergoes amidation with dimethylamine (B145610), often under pressure, to form N,N-dimethyl-Boc-glycinamide. vulcanchem.comgoogle.com The final step involves the acidic cleavage of the Boc protecting group to produce the desired this compound hydrochloride. vulcanchem.com This entire process is designed to be straightforward, avoiding complex purification steps and generating intermediates with high purity. patsnap.com

An alternative, though often less favored for large-scale production due to higher costs associated with condensing agents, starts with Boc-glycine. patsnap.comgoogle.com This method requires the use of a condensing agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC/HCl) or 1,1'-Carbonyldiimidazole (CDI) to facilitate the amidation with dimethylamine. patsnap.comgoogle.com

Table 1: Exemplary Reaction Conditions for Synthesis via Glycine Methyl Ester Hydrochloride

The following table is interactive. Click on the tabs to view data for different stages of the synthesis.

Amino Protection of Glycine Methyl Ester Hydrochloride

This step yields N-Boc-glycine methyl ester.

| Reactants | Base | Solvent | Temperature | Yield/Purity | Source |

|---|---|---|---|---|---|

| Glycine methyl ester hydrochloride, di-tert-butyl dicarbonate (1.0:1.0 eq) | 15% aq. Sodium Carbonate | Dichloromethane | 0 ± 2°C | 96.2% Yield, 98.8% GC Purity | patsnap.comgoogle.com |

| Glycine methyl ester hydrochloride, di-tert-butyl dicarbonate (1.0:1.2 eq) | Triethylamine (B128534) (2.5 eq) | Tetrahydrofuran (B95107) (THF) | 15 ± 2°C | 95.5% Yield, 99.4% GC Purity | patsnap.comgoogle.com |

Amidation of N-Boc-glycine methyl ester

This step yields N,N-dimethyl-Boc-G-NH2.

| Reactants | Solvent | Temperature | Pressure | Yield/Purity | Source |

|---|---|---|---|---|---|

| Boc-glycine methyl ester, Dimethylamine (1.0:10.0 eq) | Methyl tert-butyl ether (MTBE) | 30 ± 2°C | 0.1 ± 0.05 MPa | 91.2% Yield, 98.6% GC Purity | google.com |

| Boc-glycine methyl ester, Dimethylamine (1.0:15.0-20.0 eq) | Ether Solvent | 40 - 45°C | 0.5 - 0.8 MPa | Not specified | google.comgoogle.com |

Nucleophilic Substitution and Condensation Reactions

The synthesis of this compound is fundamentally based on nucleophilic substitution and condensation reactions. cymitquimica.com The amino group of the compound makes it a versatile nucleophile for substitution reactions. vulcanchem.com

A key step in its synthesis from glycine derivatives is the condensation of the activated glycine precursor with dimethylamine. google.com In this reaction, dimethylamine acts as a nucleophile, attacking the carbonyl carbon of the glycine methyl ester intermediate, leading to the formation of the amide bond and elimination of methanol. This type of reaction is a classic example of nucleophilic acyl substitution. Furthermore, the resulting this compound can itself participate in subsequent nucleophilic substitution reactions involving its primary amino group, for example, with alkyl or acyl halides. vulcanchem.com

Alkylation Strategies Employing N,N-Dimethylacetamide Precursors

An alternative approach involves the direct functionalization of N,N-dimethylacetamide (DMAc). nih.gov This strategy focuses on activating the C-H bonds of the methyl group attached to the carbonyl, a process known as α-functionalization. One such method is the α-heteroarylation of N,N-dimethylacetamide with sulfonylheteroarenes, which proceeds through a radical chain mechanism involving homolytic aromatic substitution. researchgate.net While this provides a route to substituted DMAc derivatives, creating the specific 2-amino functionality directly on the DMAc backbone is less commonly documented than the glycine-based methods. These methods are part of a broader field where DMAc is used not just as a solvent, but as a C1 or C2 building block in various chemical transformations. nih.govmdpi.com

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have introduced more sophisticated methods that can be applied to the synthesis of complex molecules, with relevance to this compound and its analogs.

Application of Transient Directing Group (TDG) Methodologies in Synthesis

The structural motif of this compound has found application in advanced synthetic strategies, specifically as a transient directing group (TDG). researchgate.net Although this is an application of the compound rather than a synthesis of it, it highlights its strategic importance. For instance, 2-amino-N-methyl-acetamide, a close analog, has been successfully used as a commercially available L,L-type transient directing group in the palladium-catalyzed ortho-C(sp³)–H arylation of aromatic aldehydes. researchgate.net Similarly, 2-(aminooxy)-N,N-dimethylacetamide has been developed as a novel TDG for the direct arylation of aliphatic ketones. researchgate.netacs.org

In this methodology, the amino group of the TDG reversibly condenses with a carbonyl group (e.g., an aldehyde) on the substrate to form an imine in situ. uantwerpen.be This imine then directs a transition metal catalyst (like palladium) to a specific C-H bond, facilitating its selective functionalization. researchgate.netuantwerpen.be After the reaction, the directing group is cleaved, regenerating the original functional group on the substrate. uantwerpen.be This approach offers an efficient way to achieve site-selective C-H activation without the need for permanent protecting or directing groups. researchgate.net

Multi-Step Synthesis Utilizing Protection-Deprotection Strategies

The most robust and scalable synthesis of this compound hydrochloride is a prime example of a multi-step synthesis that strategically employs protection and deprotection steps. patsnap.comvulcanchem.com The protection of functional groups is a crucial tactic in organic synthesis to prevent unwanted side reactions. researchgate.net

In this context, the primary amino group of the glycine methyl ester starting material is temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group. patsnap.comvulcanchem.com The Boc group is stable under the basic or neutral conditions required for the subsequent amidation step but can be easily removed under acidic conditions. researchgate.net This strategy ensures that the nucleophilic amino group does not interfere with the formation of the N,N-dimethylamide moiety.

Once the amide bond is successfully formed, the Boc group is removed in a deprotection step, typically using hydrogen chloride in a solvent like 1,4-dioxane (B91453) or ethyl acetate (B1210297), which simultaneously forms the hydrochloride salt of the final product. vulcanchem.com This protection-deprotection sequence allows for a clean, high-yielding reaction pathway suitable for large-scale industrial production. patsnap.com

Optimization of Synthetic Reaction Conditions and Yields

The efficient synthesis of this compound, often prepared as its hydrochloride salt, relies heavily on the optimization of reaction parameters for each step of the synthetic pathway. Research and patented methods have focused on maximizing yield and purity by fine-tuning conditions such as temperature, solvents, catalysts, and reagent ratios.

For the amino protection step, where the glycine derivative is reacted with a protecting group like di-tert-butyl dicarbonate (Boc₂O), the choice of base and solvent is critical. vulcanchem.comgoogle.com Alkaline conditions are required, with options including sodium carbonate in an aqueous/organic biphasic system or an organic base like triethylamine in a solvent such as tetrahydrofuran (THF). vulcanchem.compatsnap.com Reaction temperature is also a key parameter, often controlled at low temperatures (e.g., 0-15°C) to ensure high purity of the protected intermediate. google.compatsnap.com

The subsequent amidation of the protected glycine ester with dimethylamine is frequently conducted under pressure to achieve high conversion rates. vulcanchem.com Ether solvents like methyl tert-butyl ether (MTBE) have been found effective for this step, leading to high yields of the N,N-dimethyl-Boc-glycinamide intermediate. vulcanchem.com

Finally, the deprotection of the Boc group and the formation of the hydrochloride salt are typically achieved by treatment with an acid, such as hydrogen chloride in an ethanol (B145695) or ethyl acetate solution. vulcanchem.comgoogle.com The conditions for this final step, including temperature and reaction time, are optimized to ensure complete removal of the protecting group and efficient crystallization of the final product with high purity. vulcanchem.comgoogle.com

Detailed findings from optimized procedures are presented in the tables below, outlining the specific conditions and corresponding yields for each synthetic transformation.

Table 1: Optimization of Amino Protection Step

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Purity | Source |

| Glycine methyl ester hydrochloride | Di-tert-butyl dicarbonate, 15% aq. Sodium Carbonate | Dichloromethane | 0 ± 2 °C | 2 hours | 96.2% | 98.8% (GC) | google.com |

| Glycine methyl ester hydrochloride | Di-tert-butyl dicarbonate, Triethylamine | Tetrahydrofuran | 15 ± 2 °C | 1-2 hours | - | >98% | patsnap.com |

Table 2: Optimization of Amidation Step

| Starting Material | Reagents | Solvent | Pressure | Yield | Source |

| N-Boc-glycine methyl ester | Dimethylamine | Methyl tert-butyl ether (MTBE) | 0.1–1.0 MPa | 91–92% | vulcanchem.com |

Table 3: Optimization of Deprotection and Salification Step

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Purity | Source |

| N,N-dimethyl-Boc-glycinamide | 34% Ethanolic HCl | Ethyl Acetate | 40 ± 2 °C | 1 hour | 90.5% | >99.0% (GC) | vulcanchem.comgoogle.com |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways

The inherent reactivity of 2-amino-N,N-dimethylacetamide is dictated by the acyl-nitrogen bond of the amide and the nucleophilic nature of the primary amino group. These features enable a range of fundamental chemical transformations.

Hydrolysis of the Acyl-Nitrogen Bond

The amide bond in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom through the action of water. This process can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and cleavage of the C-N bond to yield acetic acid and N,N-dimethylamine. pearson.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-nitrogen bond to produce acetate (B1210297) and N,N-dimethylamine. pearson.com The non-planar nature of some amides can influence their susceptibility to hydrolysis, as distortion from planarity can reduce amide resonance and expose the carbonyl group to nucleophilic attack. mdpi.com However, certain non-planar amides have shown unexpected resistance to base-catalyzed hydrolysis. mdpi.com

It is worth noting that N,N-dimethylacetamide (DMAc), a related compound, is known to be highly stable against hydrolysis. researchgate.net

Amination Reactions Through Nucleophilic Substitution

The primary amino group of this compound allows it to act as a nucleophile in substitution reactions. In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the formation of a new carbon-nitrogen bond and the displacement of a leaving group. gacariyalur.ac.in

This reactivity is fundamental to the use of this compound as a building block in organic synthesis. For example, it can participate in amination reactions where the amino group replaces a leaving group on another molecule. The efficiency of these reactions can be influenced by the solvent, with polar aprotic solvents often being employed. gacariyalur.ac.in

Oxidation and Reduction Transformations of the Amide and Amine Moieties

Both the amide and amine functional groups in this compound can undergo oxidation and reduction reactions under specific conditions.

Oxidation: Oxidation of the amide moiety can lead to different products depending on the oxidizing agent and reaction conditions. For instance, oxidation may yield corresponding amides or nitriles. The oxidation of N,N-dimethylacetamide (DMAc) with agents like aqueous tert-butyl hydroperoxide can lead to the formation of species such as MeCONMe(CH2OH) and MeCON(CH2OH)2. mdpi.comresearchgate.net

Reduction: The reduction of the amide group in this compound can be achieved using reducing agents like borane-tetrahydrofuran (B86392) (BTHF), which can convert the amide to an amine without affecting other functional groups, such as a bromo substituent in 2-bromo-N,N-dimethylacetamide. researchgate.net The choice of reducing agent is crucial to achieve selective reduction. For example, sodium borohydride (B1222165) in acetic acid can also be used for amide reductions. researchgate.net

Advanced Organic Transformations and Catalytic Interventions

Beyond fundamental reactions, this compound and its derivatives are involved in more advanced synthetic methodologies, often employing transition metal catalysts to achieve specific bond formations and functionalizations.

Cross-Coupling Reactions, Including Palladium-Catalyzed Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, and substrates containing amino groups are key participants in these transformations. While direct examples involving this compound are not extensively detailed in the provided search results, the principles of these reactions are broadly applicable. For instance, palladium catalysts are used to couple amines with aryl halides or triflates to form arylamines. nih.gov The efficiency of these reactions often depends on the choice of ligand, base, and solvent. mdpi.combeilstein-journals.org For example, the use of specific phosphine (B1218219) ligands like Xantphos can be crucial for successful C-N bond formation. beilstein-journals.org

A related reaction is the Suzuki-type cross-coupling of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide, which utilizes a palladium catalyst to form α-arylacetamides. researchgate.net This demonstrates the utility of related acetamides in palladium-catalyzed C-C bond formation.

C(sp3)-H Functionalization and Directed Arylation Reactions

The functionalization of unactivated C(sp3)-H bonds is a significant area of modern organic chemistry. In the context of molecules similar to this compound, the amide group can act as a directing group to guide a metal catalyst to a specific C-H bond.

For example, 2-(aminooxy)-N,N-dimethylacetamide has been used as a transient directing group in the palladium-catalyzed β-C(sp3)-H arylation of aliphatic ketones. researchgate.netnih.govacs.org This demonstrates the potential of the N,N-dimethylacetamide moiety to facilitate regioselective C-H activation. Similarly, 2-amino-N-methyl-acetamide has been employed as a transient directing group for the ortho-C(sp3)-H arylation of aromatic aldehydes. researchgate.net

Furthermore, iridium-catalyzed C(sp3)-H borylation of N-methyl amides has been demonstrated, where the amide group directs the borylation to the N-methyl group. nih.gov This highlights the directing ability of the amide functionality in C-H functionalization reactions. Photochemical methods have also been developed for the regioselective C(sp3)-H amination of amides, targeting the amino carbon. acs.org

Mannich Reactions Incorporating Amide Fragments

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. organic-chemistry.org While classic Mannich reactions utilize amines and aldehydes, variations incorporating amide fragments have been developed.

In the context of this compound, its structural features suggest potential participation in Mannich-type transformations. The primary amino group can react with an aldehyde to form a Schiff base or an iminium ion, which can then be attacked by a suitable nucleophile. Although direct, widespread application of this compound as the amine component in traditional Mannich reactions is not extensively documented in readily available literature, its derivatives and related structures are of interest. For instance, aminomethylation of various substrates using primary amines and formaldehyde is a well-established synthetic strategy. researchgate.net

Investigation of Amide Carbon-Nitrogen Bond Activation

The activation of the typically robust amide C-N bond is a challenging yet highly sought-after transformation in organic synthesis. doabooks.org Research in this area has revealed that transition metals can facilitate the cleavage of this bond, enabling new synthetic pathways. nih.gov

Studies on the dissociation of this compound upon core-level excitation have provided insights into its bond stability. researchgate.net These investigations, using techniques like near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, have shown that site-specific excitation can lead to the selective cleavage of bonds within the molecule. researchgate.net Specifically, dissociation has been observed around the amide group, which is consistent with findings for other peptide-like molecules where peptide bond cleavage is a common fragmentation pathway. researchgate.net This fundamental research helps to understand the intrinsic properties of the amide bond in this specific molecule and can inform the design of catalytic systems for its activation.

Carbonylation and Carbamoylation Processes

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule, while carbamoylation introduces a carbamoyl (B1232498) group (-C(=O)NMe2). N,N-dimethylacetamide (DMAc), a closely related compound, has been shown to participate in such reactions, often serving as the source of the carbamoyl fragment. nih.govmdpi.com

For instance, Ni(II)-catalyzed carbamoylation of 1,1-diphenylethene with DMAc has been reported, proceeding through a radical process. nih.gov While direct examples featuring this compound in these specific named reactions are not prevalent in the reviewed literature, the reactivity of the N,N-dimethylacetamide substructure is highly relevant. The presence of the additional amino group in this compound could influence its reactivity in such processes, potentially by coordinating to the metal catalyst or by altering the electronic properties of the amide.

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis. mdpi.comunipr.it These reactions often utilize carbon monoxide as the carbonyl source and can be performed in solvents like N,N-dimethylacetamide. mdpi.comunipr.it The development of methods for the carbonylation of various substrates, including those containing amino groups, highlights the broad scope of this chemistry. mdpi.com

Methylenation and Related Alkylation Reactions

Methylenation and other alkylation reactions are crucial for building molecular complexity. While specific studies focusing on this compound as a substrate in these reactions are not extensively detailed, related chemistries provide a basis for understanding its potential reactivity. For example, N,N-dimethylacetamide can be involved in C-methylation and C-ethylation of certain substrates under specific conditions. nih.gov

Furthermore, palladium-catalyzed ortho-C(sp3)-H arylation of aromatic aldehydes has been achieved using 2-amino-N-methyl-acetamide as a transient directing group. researchgate.net This demonstrates the ability of a closely related amino amide to participate in and direct C-H activation and subsequent alkylation/arylation processes. The primary amino group in this compound could potentially serve a similar role as a directing group in transition metal-catalyzed C-H functionalization reactions.

Elucidation of Reaction Mechanisms

A thorough understanding of reaction mechanisms is paramount for optimizing reaction conditions and expanding the scope of synthetic methodologies. This section focuses on the mechanistic details of reactions involving this compound and related compounds.

Detailed Catalytic Cycle Investigations

Catalytic cycles provide a step-by-step depiction of a catalyst's journey through a reaction sequence. For reactions involving amide bond activation or functionalization, these cycles often involve coordination of the amide to a metal center, oxidative addition, migratory insertion, and reductive elimination steps.

In the context of palladium-catalyzed carbonylation reactions, which can be carried out in N,N-dimethylacetamide, the catalytic cycle typically involves the formation of a palladium-hydride or palladium-alkyl intermediate, followed by CO insertion and subsequent nucleophilic attack. mdpi.com While a specific catalytic cycle for a reaction directly employing this compound as a reactant is not provided in the search results, the principles from related systems are applicable. For example, in the PdI2-catalyzed oxidative dialkoxycarbonylation of terminal alkynes in N,N-dimethylacetamide, the proposed mechanism involves the formation of a palladium-alkynyl intermediate, followed by CO insertion and attack by an alcohol. mdpi.comunipr.it

Role of Reaction Intermediates and Transition State Analysis

The identification and characterization of reaction intermediates and the analysis of transition states are crucial for a deep mechanistic understanding. In the study of this compound's dissociation, the focus is on the electronic transitions to specific molecular orbitals and how these excited states lead to bond cleavage. researchgate.net The nodal planes of the destination molecular orbitals are linked to the observed dissociation near the peptide bond. researchgate.net

Electron Transfer Mechanisms in Catalytic Transformations

The involvement of this compound's parent compound, N,N-dimethylacetamide (DMAc), in catalytic transformations often occurs within complex reaction mechanisms where it can act as a solvent or a reactant. Investigations into these processes have, in some instances, suggested the participation of single-electron transfer (SET) pathways, particularly in the formation of radical species.

Detailed research has pointed towards the possibility of N,N-dimethylacetamide being involved in radical pathways in certain base-mediated reactions. For instance, in transamidation reactions, the mechanism can be dependent on the nature of the base used. With a base like potassium tert-butoxide (t-BuOK), a radical pathway is considered plausible. This pathway may involve a single electron transfer to form a radical anion from the amide. This is supported by electron paramagnetic resonance (EPR) and electrospray ionization mass spectrometry (ESI-MS) studies. nih.gov

In the context of catalyst-free, photoinduced reactions, N,N-dimethylacetamide has been utilized as a solvent for deaminative functionalizations of primary amines. These transformations proceed through the formation of an electron donor-acceptor (EDA) complex that can absorb visible light, initiating a single-electron transfer. d-nb.infonih.gov While DMAc is not the primary photoactive component, its properties as a solvent are crucial for enabling the formation and reaction of the radical intermediates. The reaction's success in DMAc highlights its suitability for facilitating electron transfer processes and subsequent radical reactions. d-nb.infonih.gov

Furthermore, N,N-dimethylacetamide is listed as a solvent in catalytic ketyl-olefin coupling reactions that proceed via a halogen-atom transfer mechanism. rsc.org This process also involves single-electron transfer steps to generate the reactive radical species. Although the solvent's role is primarily to provide a suitable reaction medium, its ability to support the charged and radical intermediates is essential for the catalytic cycle's efficiency. rsc.org

The following table summarizes key research findings where the related compound N,N-dimethylacetamide is involved in reactions with proposed electron transfer mechanisms.

| Reaction Type | Catalyst/Conditions | Role of N,N-dimethylacetamide | Proposed Mechanistic Feature | Supporting Evidence |

| Transamidation | t-BuOK | Reactant | Single electron transfer to form a radical anion of the amide. | EPR and ESI-MS studies nih.gov |

| Photoinduced Deaminative Functionalization | Catalyst-free, visible light | Solvent | Facilitates the formation of an electron donor-acceptor (EDA) complex and subsequent single-electron transfer. | UV/Vis absorption spectroscopy d-nb.info |

| Defluorinative Ketyl-Olefin Coupling | Not specified | Solvent | Medium for a reaction involving single-electron reduction and radical addition. | Preliminary mechanistic experimental and computational studies rsc.org |

These findings underscore the potential for amide compounds like this compound to participate in or facilitate complex catalytic cycles involving electron transfer and radical intermediates. The specific electronic and structural properties of the N,N-dimethylacetamide core are instrumental in these transformations, either as a direct participant in electron exchange or as a critical component of the reaction environment that stabilizes key intermediates.

Applications in Advanced Organic Synthesis

Function as a Versatile Reagent and Building Block

N,N-dimethylacetamide (DMAc) is recognized not just as a solvent but as a key reactant that can be a source for various molecular fragments, participating directly in the construction of complex molecules. mdpi.comchemicalbook.com

A significant body of research highlights the capacity of N,N-dimethylacetamide (DMAc) to act as a synthon, delivering its constituent atoms—carbon, hydrogen, nitrogen, and oxygen—to substrates under various reaction conditions. nih.govmdpi.com This ability makes it a multipurpose reagent in organic chemistry. researchgate.net The molecule can provide different fragments, including CH, CH₂, and NMe₂, which are incorporated into the final product structure. nih.govmdpi.com For instance, in certain metal-catalyzed reactions, DMAc can serve as the source for a methine (CH) group and a nitrogen atom for the formation of heterocyclic rings. nih.gov This versatility allows for novel synthetic pathways where the solvent actively participates in the chemical transformation.

The role of N,N-dimethylacetamide (DMAc) as a building block is crucial in the synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds. nih.gov By providing essential atomic fragments, it simplifies synthetic routes and allows for the efficient assembly of intricate molecular architectures. Its participation in annulation and condensation reactions demonstrates its utility beyond that of an inert reaction medium. nih.gov The ability to form multiple bonds and contribute to ring systems in a single pot reaction underscores its value in streamlining the production of pharmaceutically and materially relevant compounds. nih.gov

Synthesis of Diverse Heterocyclic Compounds

The application of N,N-dimethylacetamide (DMAc) as a reactant is particularly evident in the synthesis of a wide range of heterocyclic compounds, including quinolines and pyridines.

While specific derivatization for "G-NH2" scaffolds is a broad area, the fundamental reactions involving DMAc contribute to the synthesis of various nitrogen-containing heterocycles. The interaction of aminoketones with DMAc under basic conditions is a key strategy for building quinoline (B57606) frameworks, which are foundational structures in medicinal chemistry. tandfonline.com

A notable application of N,N-dimethylacetamide (DMAc) is in the synthesis of substituted 2-hydroxyquinolines. This transformation is achieved through the reaction of 2-aminobenzophenones with DMAc in the presence of a strong base like powdered potassium hydroxide (B78521) at room temperature. tandfonline.com The reaction proceeds by the addition of the DMAc molecule to the ketone, followed by cyclization and elimination to form the quinoline ring. This method provides a direct route to these valuable compounds in moderate to good yields. tandfonline.com

Table 1: Synthesis of Substituted 2-Hydroxyquinolines from 2-Aminobenzophenones and DMAc

| 2-Aminobenzophenone Substrate (Ar group) | Resulting 2-Hydroxyquinoline Product | Yield (%) |

| 4-Cl-C₆H₄ | 4-(4-chlorophenyl)-6-chloro-2-hydroxyquinoline | 60 |

| 4-CH₃-C₆H₄ | 6-chloro-2-hydroxy-4-(4-methylphenyl)quinoline | 55 |

| C₆H₅ | 6-chloro-4-phenyl-2-hydroxyquinoline | 40 |

| 4-OCH₃-C₆H₄ | 6-chloro-2-hydroxy-4-(4-methoxyphenyl)quinoline | 40 |

Data sourced from research on the interaction of 2-aminobenzophenones with N,N-dimethylacetamide. tandfonline.com

N,N-dimethylacetamide (DMAc) is also employed in annulation reactions to construct pyridine (B92270) ring systems. nih.gov An annulation reaction involving aromatic ketones in the presence of DMAc, ammonium (B1175870) acetate (B1210297), and Selectfluor results in the formation of symmetrically substituted pyridines. nih.gov In this process, DMAc contributes a methine (CH) fragment and ammonium acetate provides the nitrogen atom. The reaction mechanism involves the nucleophilic addition of a vinylamine (B613835) intermediate (formed from the aromatic ketone and ammonia) to a reactive species generated from DMAc. nih.gov This strategy offers an efficient pathway to synthesize substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals.

Table 2: Annulation Reaction for Pyridine Synthesis

| Substrate | Key Reagents | Product Type | Mechanism Note |

| Aromatic Ketones (ArCOCH₂R¹) | DMAc, Ammonium Acetate, Selectfluor | Symmetrical Pyridines | Involves insertion of a nitrogen atom and a CH fragment from DMAc. |

This table summarizes the components of the annulation reaction for forming pyridine rings. nih.gov

Functionalization of Acyclic Organic Systems

The functionalization of acyclic (non-cyclic) organic systems is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler, linear precursors. This process involves the selective introduction or modification of functional groups at specific positions within a carbon chain. A powerful strategy to achieve this is through directed C-H functionalization, where a directing group is employed to guide a catalyst to a specific C-H bond, facilitating its cleavage and subsequent reaction.

While a variety of nitrogen-containing functional groups are known to act as effective directing groups in transition-metal-catalyzed C-H activation, specific and detailed research findings on the application of the 2-amino-N,N-dimethylacetamide moiety for the functionalization of acyclic organic systems are not extensively reported. The general principle involves the coordination of the directing group to a metal catalyst, which then positions the catalytic center in proximity to a targeted C-H bond, leading to selective functionalization.

Table 1: General Examples of Directing Groups in Acyclic C-H Functionalization

| Directing Group | Type of Functionalization | Metal Catalyst (Typical) |

| Pyridine | Arylation, Alkylation | Palladium, Rhodium |

| Amide | Arylation, Olefination | Palladium, Ruthenium |

| Carboxylic Acid | Arylation, Acetoxylation | Palladium |

| Oxime | Arylation | Palladium |

This table illustrates common directing groups and is not indicative of specific applications of this compound.

Regioselectivity and Stereoselectivity Control in Synthetic Reactions

Regioselectivity refers to the control of the position at which a chemical bond is formed or broken in a molecule that has multiple potential reaction sites. In the context of acyclic systems, this means selectively functionalizing one C-H bond over another (e.g., at the β, γ, or a more remote position relative to a functional group). Directing groups play a crucial role in achieving high regioselectivity by overriding the inherent reactivity of different C-H bonds.

Stereoselectivity , on the other hand, is the control over the spatial orientation of the newly formed bonds, leading to the preferential formation of one stereoisomer over others (e.g., enantiomers or diastereomers). In acyclic systems, controlling stereocenters is vital for the synthesis of biologically active molecules and materials with specific properties. Chiral directing groups or chiral catalysts are often employed to induce stereoselectivity.

Currently, there is a lack of specific, published research detailing the use of this compound as a directing group to control regioselectivity or stereoselectivity in the functionalization of acyclic organic systems. While the structural features of this compound, containing both a primary amine and a tertiary amide, suggest potential for coordination to metal centers, its efficacy and specific applications in controlling these selective aspects of acyclic functionalization have not been thoroughly investigated or reported in the scientific literature. Therefore, no detailed research findings or data tables can be presented for this specific compound in this context.

Role in Materials Science and Polymer Chemistry

Modification of Polymer Properties and Architectural Design

The bifunctional nature of 2-amino-N,N-dimethylacetamide, possessing both a reactive primary amine and a polar amide group, makes it a candidate for modifying polymer properties and influencing their architectural design.

The selection of an appropriate amine catalyst is critical for balancing the gelation and blowing reactions in polyurethane foam synthesis. kimpur.com Different tertiary amines exhibit varying levels of activity and can be chosen to tailor the reaction profile. poliuretanos.com.brkimpur.com For instance, N,N-dimethylcyclohexylamine (DMCHA) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are common catalysts used in the formulation of rigid and flexible polyurethane foams, respectively. kimpur.com

Table 1: Examples of Tertiary Amine Catalysts in Polyurethane Foam Production

| Catalyst Name | Chemical Formula | Typical Application |

| N,N-Dimethylcyclohexylamine (DMCHA) | C8H17N | Rigid Polyurethane Foams |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | C9H23N3 | Flexible and Rigid Foams |

| Triethylenediamine (TEDA) | C6H12N2 | Flexible and Rigid Foams |

| bis(2-dimethylaminoethyl)ether (BDMAEE) | C10H24N2O | Flexible Foams (Blowing Catalyst) |

This table presents examples of commonly used tertiary amine catalysts and their applications in polyurethane foam production to illustrate the potential role of structurally similar compounds like this compound.

The primary amine group of this compound allows for its potential incorporation into polymer chains through various polymerization techniques. This could serve to modulate the properties of the resulting polymer. For example, it could be used as a chain extender in condensation polymerization, reacting with difunctional monomers to increase the molecular weight and alter the mechanical properties of polymers like polyesters or polyamides.

The incorporation of monomers containing amide functionalities, such as N,N-dimethylacrylamide (a structurally related compound), has been shown to influence the properties of polymers. For instance, the inclusion of N,N'-dimethylacrylamide in the synthesis of thermoresponsive diblock copolymer worm gels has been explored. acs.org The presence of the amide groups can affect properties such as solubility, thermal stability, and interactions with other molecules. Research on poly(N,N-dimethylaminoethyl methacrylate), another polymer with a tertiary amine group, highlights its bioactive and stimuli-responsive properties, which are influenced by the amine functionality. nih.gov

Contributions to Advanced Polymerization Techniques

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that relies on a transition metal catalyst complexed with a ligand. Multidentate amines are among the most common and effective ligands used in copper-mediated ATRP. cmu.edu These ligands solubilize the copper catalyst and adjust its redox potential, which is crucial for controlling the polymerization process. cmu.edu

Given its structure with a primary amine and a carbonyl oxygen on the amide group, this compound has the potential to act as a bidentate ligand, coordinating with the copper center through the nitrogen and oxygen atoms. The effectiveness of an amine ligand in ATRP is influenced by its structure, including the number of binding sites and the steric and electronic environment around the coordinating atoms. cmu.edu

Table 2: Common Multidentate Amine Ligands in Copper-Mediated ATRP

| Ligand Abbreviation | Full Name | Denticity |

| PMDETA | N,N,N',N',N''-Pentamethyldiethylenetriamine | Tridentate |

| Me6TREN | Tris(2-dimethylaminoethyl)amine | Tetradentate |

| TMEDA | N,N,N',N'-Tetramethylethylenediamine | Bidentate |

| bpy | 2,2'-Bipyridine | Bidentate |

This table showcases examples of multidentate amine ligands commonly employed in ATRP, providing a context for the potential application of this compound as a ligand.

The choice of ligand significantly impacts the polymerization kinetics and the degree of control over the final polymer's molecular weight and dispersity. cmu.educmu.edu While there is no direct literature found specifically documenting the use of this compound as an ATRP ligand, its structural similarity to other bidentate amine ligands suggests it could be a candidate for such applications.

Exploration in Medicinal Chemistry and Biological Systems

Applications as a Synthetic Intermediate in Pharmaceutical Development

2-amino-N,N-dimethylacetamide hydrochloride serves as a crucial starting material in the synthesis of various pharmaceutical agents. As a derivative of glycinamide (B1583983), it has been utilized in the creation of complex heterocyclic compounds with therapeutic potential. A notable application is in the synthesis of glycinamide heterocyclic derivatives that act as inhibitors of the enzyme Lipoprotein-associated phospholipase A2 (Lp-PLA2). These inhibitors are significant in the medical field for their potential in treating atherosclerosis, a condition characterized by the hardening of arteries. The synthesis of these potent enzyme inhibitors underscores the importance of this compound as a foundational molecule in the development of new cardiovascular drugs semanticscholar.org.

Investigation of Biological Activities

The structural scaffold of this compound has been a subject of interest for generating novel compounds with potential therapeutic activities, including antimicrobial and anticancer effects.

Antimicrobial Efficacy Studies

While direct studies on the antimicrobial efficacy of this compound itself are limited, the broader class of amino acid-derived surfactants and amides has shown promising antimicrobial properties. For instance, studies on phenylalanine-based surfactants, which share the amino acid amide core, have demonstrated significant antibacterial activity against a wide range of bacteria. The efficacy of these compounds is often attributed to their ability to interact with and disrupt bacterial cell membranes. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of these related compounds suggest that derivatives of this compound could be engineered to exhibit potent antimicrobial effects.

Below is a table showcasing the antimicrobial activity of representative amino acid-derived surfactants, indicating the potential for developing this compound-based antimicrobial agents.

| Microorganism | Representative Amino Acid-Derived Surfactant MIC (µM) |

| Staphylococcus aureus | 61 |

| Escherichia coli | 120 |

| Bacillus subtilis | - |

| Pseudomonas aeruginosa | - |

| Candida albicans | - |

| Data is representative of the broader class of amino acid-derived surfactants and not specific to this compound derivatives. |

Further research is warranted to synthesize and evaluate specific derivatives of this compound for their antimicrobial efficacy.

Anticancer Activity: In Vitro Inhibition of Cell Proliferation and Apoptosis Induction

Derivatives of this compound have been investigated for their potential as anticancer agents. Research has shown that certain derivatives can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.

One area of investigation involves the synthesis of 2-amino-5-benzylthiazole derivatives. These compounds have been shown to induce apoptosis in human leukemia cells. The mechanism of action involves the cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic Bim protein and the mitochondrion-specific EndoG nuclease, and a decrease in the anti-apoptotic Bcl-2 protein. These molecular events lead to DNA single-strand breaks and fragmentation, ultimately causing the cancer cells to undergo apoptosis semanticscholar.org.

Another related area of study is the apoptotic activity of N-nitrosamines, such as N-nitrosodimethylamine (NDMA), which shares a dimethylamino structural feature. Studies on human leukemia (HL-60) and hepatoma (HepG2) cell lines have demonstrated that NDMA can induce apoptosis in a concentration- and time-dependent manner semanticscholar.orgscirp.orgresearchgate.net. The apoptotic pathway was found to be caspase-dependent researchgate.net.

The table below summarizes the in vitro anticancer activity of representative 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, a class of compounds sharing the acetamide (B32628) core, against various cancer cell lines, highlighting the potential for developing cytotoxic agents from this compound.

| Cell Line | Compound | IC50 (µM) |

| PC3 | 2b | 52 |

| PC3 | 2c | 80 |

| MCF-7 | 2c | 100 |

| Data from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, indicating the anticancer potential of related acetamide structures. nih.gov |

Studies on Molecular Interactions with Biological Targets

Understanding how derivatives of this compound interact with biological molecules at a molecular level is crucial for drug design and development.

Interaction Profiles with Receptors and Enzymes

The derivatives of this compound have the potential to interact with a variety of biological targets, including enzymes and receptors. As previously mentioned, specific heterocyclic derivatives have been successfully designed to inhibit Lp-PLA2, playing a role in the management of atherosclerosis semanticscholar.org.

Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to a protein target, have been employed to understand the interactions of related amide derivatives. For instance, docking studies with benzamide (B126) derivatives have shown their potential to bind to the active sites of enzymes like topoisomerases, suggesting that derivatives of this compound could be designed to target specific enzyme pockets.

TOP1-Targeting Activity of Synthesized Derivatives

Topoisomerase I (TOP1) is a vital enzyme involved in DNA replication and transcription, making it an important target for anticancer drugs. Topoisomerase inhibitors can block the action of this enzyme, leading to DNA damage and apoptosis in cancer cells wikipedia.org. While direct synthesis of TOP1 inhibitors from this compound is not extensively documented in the available research, the general principle of designing synthetic inhibitors for this enzyme is well-established.

Synthetic inhibitors of DNA topoisomerase I and II have been developed and have shown potent cytotoxic activities against cancer cells nih.gov. The development of novel topoisomerase inhibitors often involves the synthesis of heterocyclic compounds that can intercalate with DNA or bind to the enzyme-DNA complex. Given that this compound is a precursor for heterocyclic compounds, it represents a potential starting point for the synthesis of new TOP1 inhibitors.

Role as a Building Block for Pharmacologically Active Compounds

The reactivity of the primary amino group in this compound allows for its incorporation into larger molecular frameworks, making it a key intermediate in the synthesis of pharmacologically active compounds. This section explores its application in the development of molecules for agriculture and medicine.

Synthesis of N-Alkylaminoacetamide Compounds for Agricultural Applications

A notable application of this compound is in the synthesis of N-alkylaminoacetamide compounds, which have been investigated for their potential use as agricultural fungicides and bactericides. While specific details of the synthesis and the full scope of their activity are often proprietary and detailed within patent literature, it is understood that the core this compound structure is modified by the addition of various alkyl groups to the primary amine. These modifications are crucial for tuning the biological activity of the resulting compounds against specific plant pathogens.

The general synthetic approach involves the reaction of the primary amine of this compound with a suitable alkylating agent. The resulting N-alkylaminoacetamide derivatives have been the subject of patent applications, such as CN1105356A, which describes their potential as agricultural bactericides or fungicides. The specific nature of the 'R' group in the N-alkyl moiety is a key determinant of the compound's efficacy and spectrum of activity against different fungal and bacterial strains.

Table 1: N-Alkylaminoacetamide Derivatives for Agricultural Use

| Starting Material | General Structure of Derivative | Potential Application |

| This compound | R-NH-CH₂-C(O)N(CH₃)₂ | Agricultural Fungicide/Bactericide |

Note: 'R' represents a variable alkyl group.

Research on Glycinamide Derivatives with Therapeutic Potential

The structural similarity of this compound to the amino acid glycine (B1666218) makes it an attractive scaffold for the synthesis of glycinamide derivatives with potential therapeutic applications. Researchers have explored the modification of this core structure to develop novel compounds with a range of pharmacological activities.

One area of investigation has been the development of compounds that inhibit the replication of the human immunodeficiency virus (HIV). A patent application has disclosed a class of compounds, including alpha-hydroxyglycinamide and other modified glycinamide derivatives, that have demonstrated the ability to inhibit HIV replication in human serum google.com. While the direct synthesis from this compound is not explicitly detailed in this particular document, the structural relationship suggests its potential as a key precursor in the synthesis of such antiviral agents. The modification of the amino group or the carbon adjacent to the amide could lead to the introduction of pharmacophores known to interact with viral enzymes or proteins.

The table below lists the chemical compounds mentioned in this article.

Catalytic Applications

Ligand Design and Optimization in Metal-Catalyzed Processes

The design of effective ligands is crucial for modulating the properties of metal catalysts. Ligands can influence the electronic and steric environment of the metal center, thereby controlling the catalytic activity and selectivity. Mono-N-protected amino acids, a class of compounds structurally related to 2-amino-N,N-dimethylacetamide, have been recognized for their significant role in palladium-catalyzed C-H functionalization reactions. nih.govuva.es

While specific studies detailing the use of this compound as a primary ligand in palladium-catalyzed transformations are not extensively documented in the reviewed literature, the broader class of amino acid-derived ligands has demonstrated considerable utility. These ligands are instrumental in facilitating challenging C-H activation processes. nih.govuva.es The principles of ligand design in this area often involve matching the ligand scaffold to a specific substrate class to optimize reaction outcomes. nih.gov For instance, in the synthesis of quinazolin-4(3H)-ones, palladium catalysts are employed in N,N-dimethylacetamide (DMAc) as a solvent, highlighting the compatibility of the amide functionality with palladium catalysis, though in this context, DMAc is not acting as a ligand. mdpi.com

In copper-catalyzed reactions, N,N-dimethylacetamide (DMAc) has been noted to be superior to N,N-dimethylformamide (DMF) in delivering the CH fragment in certain domino reactions of aryl halides. mdpi.com The design of ligands for copper catalysis often focuses on multidentate structures to stabilize the copper center and promote the desired reactivity. For example, multidentate carboxamide ligands have been explored for their copper coordination chemistry. nih.gov While direct applications of this compound as a ligand are not specified, the foundational role of the amide moiety in coordinating with copper is an area of active research.

Ruthenium catalysts have been utilized in conjunction with N,N-dimethylformamide (DMF) for various synthetic transformations, including the synthesis of 2,4-diarylpyridines. mdpi.com Although the direct use of this compound as a ligand is not detailed, the compatibility of amide-containing molecules with ruthenium catalytic systems is established. The development of ligands for ruthenium-catalyzed metathesis, for instance, has been a major area of advancement in organic synthesis. nih.gov

There is currently a lack of specific research findings in the provided literature regarding the application of this compound as a ligand in bismuth-catalyzed reactions.

Exploration in Organocatalysis and Non-Metal Catalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Amino acids and their derivatives are a prominent class of organocatalysts. For instance, β-amino acids have been shown to be highly efficient in asymmetric Michael additions. mdpi.com The structural features of this compound, containing both an amino group and an amide, suggest its potential as a bifunctional organocatalyst, although specific studies to this effect were not found in the reviewed literature.

Catalyst Recyclability and Efficiency Enhancement Studies

The development of recyclable catalytic systems is a key goal in green chemistry. While specific studies on the recyclability of catalysts supported by this compound are not available, the broader context of ligand design often incorporates features that facilitate catalyst recovery and reuse. For example, the immobilization of catalysts on solid supports is a common strategy to enhance recyclability.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 2-amino-N,N-dimethylacetamide from impurities and quantifying its concentration. The choice of technique depends on the sample matrix and the analytical objective.

Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds. While specific standardized methods for this compound are not extensively detailed in publicly available literature, general GC principles are applicable for its purity assessment. For quantitative analysis, particularly in complex matrices like biological fluids, derivatization may be employed to enhance volatility and detection. For instance, a method developed for the related compound N,N-dimethylglycine in urine involves derivatization to form a more volatile ethyl ester prior to GC analysis. A similar strategy could be adapted for this compound.

A typical GC system for purity analysis would involve a capillary column, such as a DB-624 or a polar equivalent, with a flame ionization detector (FID) due to its reliability and wide linear range. Headspace GC (HS-GC) is particularly useful for analyzing residual solvents in a sample of this compound without dissolving the primary substance. globalresearchonline.net

Table 1: Illustrative GC Conditions for Analysis of Related Amides

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with FID/MS | shimadzu.com |

| Column | Polar capillary column (e.g., DB-624, SH-PolarD Cap) | globalresearchonline.netshimadzu.com |

| Carrier Gas | Helium or Nitrogen | globalresearchonline.netshimadzu.com |

| Injector Temperature | ~200-250 °C | shimadzu.com |

| Detector Temperature | ~250 °C (FID) | |

| Oven Program | Initial temp. ~50°C, ramped to ~230°C | google.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary methods for the analysis of this compound, owing to its polarity and solubility in common mobile phases. These techniques offer high resolution and sensitivity for both quantification and purity determination.

A common approach involves reverse-phase (RP) HPLC. For N,N-dimethylglycine, a structurally similar compound, a successful separation has been achieved using a C18 column with a simple aqueous mobile phase containing acetonitrile (B52724) and an acid modifier like phosphoric acid or formic acid for MS compatibility. bmrb.io Hydrophilic Interaction Liquid Chromatography (HILIC) has also been suggested as a viable alternative for separating highly polar compounds like N,N-dimethylglycine. chromforum.org

Table 2: Example HPLC Method Parameters for N,N-Dimethylglycine

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase HPLC | bmrb.io |

| Column | C18 (e.g., Primesep 100, 4.6x150 mm) | bmrb.iochromforum.org |

| Mobile Phase | Acetonitrile/Water with 0.2% Phosphoric Acid | bmrb.io |

| Flow Rate | 1.0 mL/min | bmrb.io |

| Detection | UV at low wavelength (e.g., 200-220 nm) | chromforum.org |

The use of UPLC systems, with smaller particle size columns (e.g., <2 µm), can significantly reduce analysis time and improve resolution for high-throughput applications. bmrb.io

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound, offering high selectivity and sensitivity. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.

LC-MS/MS, using a triple quadrupole mass spectrometer, allows for highly selective quantification through Multiple Reaction Monitoring (MRM). This technique is invaluable for determining trace levels of the compound in complex biological or environmental samples. nih.gov While specific LC-MS/MS methods for this compound are often proprietary, methods for related N-acyl glycines have been developed, demonstrating the utility of the approach for this class of compounds. nih.gov These methods often use ion-pair chromatography on a reverse-phase column to achieve separation.

Spectroscopic Approaches for Structural and Interactional Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for studying how it interacts with its environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on its structure and comparison with the closely related compound, N,N-dimethylglycine. The primary difference is the substitution of the carboxylic acid group (-COOH) with an amide group (-CONH₂), which will influence the chemical shifts of the adjacent methylene (B1212753) protons and carbon.

For N,N-dimethylglycine in D₂O, the following signals are observed:

¹H NMR: A singlet for the N-methyl protons appears around 2.92 ppm, and a singlet for the methylene (-CH₂-) protons is observed around 3.72 ppm. bmrb.ionih.gov

¹³C NMR: The N-methyl carbons resonate at approximately 46.2-46.4 ppm, the methylene carbon at 62.6-62.7 ppm, and the carbonyl carbon at 172.9-173.1 ppm. bmrb.ionih.gov

For this compound, the N-methyl and methylene signals are expected in similar regions, though the methylene group's chemical shift will be adjusted due to the electronic effects of the amide functionality.

Table 3: Experimental NMR Chemical Shifts for the Structurally Similar N,N-Dimethylglycine (in D₂O/H₂O)

| Nucleus | Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | N(CH₃)₂ | ~2.92 | bmrb.ionih.gov |

| -CH₂- | ~3.72 | bmrb.ionih.gov | |

| ¹³C | N(CH₃)₂ | ~46.3 | bmrb.ionih.gov |

| -CH₂- | ~62.6 | bmrb.ionih.gov | |

| C=O | ~173.0 | bmrb.ionih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. The FTIR spectrum of this compound will be characterized by absorptions corresponding to its key functional groups: the N-H bonds of the primary amine, the C=O bond of the amide, and the C-N bonds.

Studies on the related compound N,N-dimethylacetamide (DMA) show a strong carbonyl (C=O) stretching band around 1633 cm⁻¹. researchgate.net The position of this band is highly sensitive to its environment. For example, the formation of hydrogen bonds with protic solvents like alcohols or water causes a downshift (a shift to lower wavenumber) of the C=O peak, indicating a weakening of the bond due to the interaction. researchgate.net

For this compound, the primary amine group (-NH₂) introduces the possibility of both intra- and intermolecular hydrogen bonding. The N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region, can provide insight into these interactions. The carbonyl group can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. Analyzing shifts in these characteristic bands upon changes in concentration, solvent, or temperature can provide detailed information about molecular association and solvation. researchgate.net

Table 4: Key FTIR Vibrational Modes for Characterizing this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Information Provided |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Hydrogen bonding (donor) |

| C-H Stretch | Methyl/Methylene (-CH₃, -CH₂) | 2850 - 3000 | Aliphatic structure confirmation |

| C=O Stretch (Amide I) | Amide (-C=O) | 1630 - 1680 | Hydrogen bonding (acceptor), conformation |

| C-N Stretch | Amide/Amine | 1000 - 1350 | Confirmation of amide and amine groups |

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as a definitive method for the precise determination of the three-dimensional atomic structure of a crystalline solid. In the case of this compound, crystallographic studies, particularly of its hydrochloride salt, have provided significant insights into its molecular conformation, intermolecular interactions, and crystal packing.

Comparative analysis with simpler related compounds, such as glycinamide (B1583983) hydrochloride, highlights both similarities and differences in hydrogen bonding patterns and molecular arrangements. The additional methyl groups in this compound hydrochloride introduce steric effects that lead to modifications in the crystal packing compared to less substituted amino acid amide salts .

| Parameter | Observation | Reference |

| Crystal System | Information not available in the provided search results. | |

| Space Group | Information not available in the provided search results. | |

| Unit Cell Dimensions | Information not available in the provided search results. | |

| Key Interactions | Hydrogen bonding networks involving the amino group and the chloride ion stabilize the three-dimensional arrangement. | |

| Conformational Details | The molecular backbone adopts specific orientations influenced by the protonation of the amino group. | |

| Influence of N,N-dimethyl group | Influences overall molecular geometry and accessibility of hydrogen bonding sites. Introduces steric effects modifying crystal packing. |

Derivatization Strategies for Enhanced Analytical Response

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative, to enhance its suitability for a particular analytical technique. For amino compounds like this compound and related analytes, derivatization is crucial for improving chromatographic behavior, increasing detection sensitivity, and enabling selective analysis, particularly in complex biological and chemical matrices actascientific.com. The primary goals of derivatization in this context are to increase volatility for gas chromatography (GC) or to introduce a chromophoric or fluorophoric tag for enhanced detection in high-performance liquid chromatography (HPLC) actascientific.commyfoodresearch.comresearchgate.net.

Specific Derivatizing Reagents (e.g., 2-bromo-N,N-dimethylacetamide for Biological Aminothiols)

2-Bromo-N,N-dimethylacetamide serves as a specific derivatizing reagent, particularly for the analysis of biological aminothiols. Thiol groups (-SH) are highly reactive and their selective derivatization is essential for accurate quantification in biological samples. 2-Bromo-N,N-dimethylacetamide reacts with the thiol group of aminothiols, forming a stable thioether linkage. This process effectively "caps" the reactive thiol group, preventing its oxidation and allowing for subsequent analysis.

A key application of this reagent is in methodologies that aim for the simultaneous analysis of both the reduced and oxidized forms of biological aminothiols. Such methods often employ a double derivatization strategy. In the first step, a reagent like 2-bromo-N,N-dimethylacetamide is used to selectively react with the free thiol groups of the reduced aminothiols. Following this, a second derivatization step can be employed to label the amino groups of both the already derivatized reduced aminothiols and the original oxidized aminothiols. This dual-labeling approach, often combined with liquid chromatography-mass spectrometry (LC-MS), allows for comprehensive profiling of the redox state of aminothiols in cellular and tissue samples.

General Amino Acid Derivatization for Chromatographic Analysis

The analysis of amino acids by chromatographic techniques, especially HPLC and GC, frequently necessitates a derivatization step due to their low volatility and, for many detection methods, the lack of a suitable chromophore or fluorophore myfoodresearch.comresearchgate.net. Derivatization strategies can be broadly categorized into pre-column and post-column methods actascientific.commyfoodresearch.comtandfonline.com.

Pre-column Derivatization: In this approach, the amino acids are derivatized before their introduction into the chromatographic system actascientific.commyfoodresearch.com. This is the more common strategy and offers a wide variety of reagents. The resulting derivatives are then separated, typically on a reversed-phase column actascientific.com.

Common pre-column derivatizing reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is a popular choice for its rapid reaction and the high sensitivity of the resulting products actascientific.comtandfonline.com.

Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.

Dansyl Chloride: Forms fluorescent sulfonamide derivatives with primary and secondary amino groups actascientific.com.

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamoyl (PTC) derivatives, which can be detected by UV absorbance.

Chiral Derivatizing Agents: For the separation of enantiomers, chiral reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) are used to form diastereomers that can be separated on a non-chiral stationary phase nih.govnih.gov.

Post-column Derivatization: In this method, the amino acids are first separated in their native form, typically by ion-exchange chromatography, and then mixed with a derivatizing reagent in a post-column reactor before reaching the detector actascientific.comtandfonline.com. This approach avoids potential interference from reagent by-products during the separation myfoodresearch.com.

Common post-column derivatizing reagents include:

Ninhydrin: A classic reagent that reacts with most amino acids to produce a deep purple product (Ruhemann's purple), which is detected by visible absorbance tandfonline.com.

o-Phthalaldehyde (OPA): Also used in post-column derivatization for the sensitive fluorescence detection of primary amino acids tandfonline.com.

The choice of derivatization strategy and reagent depends on several factors, including the nature of the sample, the required sensitivity, the available instrumentation, and whether the analysis of primary and/or secondary amines is required.

The following table provides a summary of common derivatization reagents for amino acids.

| Reagent | Derivatization Method | Target Group(s) | Detection Method | Key Features | References |

| o-Phthalaldehyde (OPA) | Pre- or Post-column | Primary amines | Fluorescence | Rapid reaction, high sensitivity. | actascientific.comtandfonline.com |

| Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Pre-column | Primary & Secondary amines | Fluorescence | Forms stable derivatives. | |

| Dansyl Chloride | Pre-column | Primary & Secondary amines | Fluorescence | Produces highly fluorescent derivatives. | actascientific.com |

| Phenylisothiocyanate (PITC) | Pre-column | Primary & Secondary amines | UV Absorbance | Well-established "Edman" chemistry. | actascientific.com |

| Ninhydrin | Post-column | Most amino acids | Visible Absorbance | Classic, reliable method. | tandfonline.com |

| Marfey's Reagent (FDAA) | Pre-column | Primary & Secondary amines | UV Absorbance | Chiral reagent for enantiomeric separation. | nih.govnih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of amides at the atomic level. These methods provide detailed information about geometry, electronic structure, and bonding, which are crucial for understanding the behavior of molecules like 2-amino-N,N-dimethylacetamide.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. DFT calculations have been successfully applied to N,N-dimethylacetamide (DMA) to obtain a detailed understanding of its molecular structure. The results from these calculations are generally in excellent agreement with experimental data derived from gas-phase electron-diffraction studies. ias.ac.in

DFT methods, such as those employing the B3LYP functional, are used to compute the lowest energy conformation of the molecule. This geometry optimization provides precise information on bond lengths and angles, which are critical for understanding the molecule's stability and reactivity. For instance, the planarity of the amide group, a key feature of such molecules, can be accurately described.

Table 1: Selected Optimized Geometrical Parameters of N,N-dimethylacetamide (DMA) calculated using DFT. (Note: This data is for N,N-dimethylacetamide as a proxy for this compound)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-N | 1.36 Å |

| Bond Length | N-CH₃ (cis) | 1.46 Å |

| Bond Length | N-CH₃ (trans) | 1.46 Å |

| Bond Length | C-C | 1.52 Å |

| Bond Angle | O=C-N | 121.5° |